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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-Substituted Benzothiazole Amines

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Benzothiazole Derivatives The benzothiazole scaffold is a cornerstone in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Benzothiazole Derivatives

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2][3] Our investigation into the specific compound, N-methyl-4-(benzothiazol-2-yl)butylamine, did not yield a registered CAS number or dedicated literature, suggesting it may be a novel chemical entity. However, the principles governing its synthesis and characterization are well-established within the broader family of 2-aminobenzothiazole derivatives. This guide, therefore, will focus on a representative and well-documented synthetic pathway to a related secondary amine, providing a robust framework for researchers in this field. We will delve into the synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine, a compound for which detailed experimental protocols and characterization data are available, offering a technically sound and instructive parallel.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent feature in a multitude of biologically active compounds.[3] Its rigid, planar structure and the presence of heteroatoms facilitate interactions with a wide array of biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The 2-amino group, in particular, serves as a versatile synthetic handle for the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[1]

Synthetic Strategy: A Stepwise Approach to N-Substituted Benzothiazole Amines

The synthesis of N-substituted 2-aminobenzothiazoles is a well-trodden path in organic chemistry, often involving a multi-step sequence. Here, we present a detailed, field-proven protocol for the synthesis of N-benzyl-4-methyl-1,3-benzothiazol-2-amine, a representative secondary amine derivative.

Overall Synthetic Workflow

The synthesis proceeds in two key stages: first, the formation of a Schiff base from 2-amino-4-methylbenzothiazole and benzaldehyde, followed by the selective reduction of the imine to yield the target secondary amine.

G A 2-Amino-4-methylbenzothiazole C Schiff Base Formation (Imine Intermediate) A->C Methanol, Reflux B Benzaldehyde B->C D Sodium Borohydride (NaBH4) Reduction C->D Methanol E N-benzyl-4-methyl-1,3-benzothiazol-2-amine (Target Compound) D->E

Caption: Synthetic workflow for N-benzyl-4-methyl-1,3-benzothiazol-2-amine.

Experimental Protocol: Synthesis of the Schiff Base Intermediate

Rationale: The initial step involves the condensation of an amine with an aldehyde to form an imine, or Schiff base. This reaction is typically catalyzed by acid, but in this case, the inherent reactivity of the starting materials allows for a straightforward reflux in methanol.

Step-by-Step Protocol:

  • To a solution of 2-amino-4-methylbenzothiazole (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold methanol, and dried under vacuum.

Experimental Protocol: Reduction to the Secondary Amine

Rationale: The reduction of the Schiff base to the corresponding secondary amine is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not reduce other functional groups present in the molecule.

Step-by-Step Protocol:

  • Suspend the synthesized Schiff base (1.0 eq) in methanol.

  • To this stirred suspension, add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise at room temperature. The disappearance of the yellow color of the Schiff base indicates the progress of the reaction.

  • After the addition is complete, continue stirring for an additional 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of cold water.

  • The precipitated product, N-benzyl-4-methyl-1,3-benzothiazol-2-amine, is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or methanol to afford the pure compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.

Physical Properties
PropertyValue
CAS Number 1477-42-5 (for 2-amino-4-methylbenzothiazole)
Molecular Formula C₁₅H₁₄N₂S
Molecular Weight 254.35 g/mol
Appearance White to off-white solid
Melting Point 199-200 °C (for a related phenol derivative)

Note: The melting point is for a structurally similar compound and should be determined experimentally for the target molecule.

Spectroscopic Data

Rationale: Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

  • Infrared (IR) Spectroscopy: Key for identifying functional groups. The disappearance of the C=N stretch of the Schiff base and the appearance of an N-H stretch in the product are indicative of a successful reduction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a detailed map of the carbon and hydrogen atoms in the molecule, confirming the connectivity and overall structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, providing definitive confirmation of its identity.

Expected Spectroscopic Signatures for N-benzyl-4-methyl-1,3-benzothiazol-2-amine:

TechniqueExpected Peaks/Signals
IR (cm⁻¹) ~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1600 (C=N and C=C aromatic stretch)
¹H NMR (ppm) Singlet for the methyl group, doublet for the benzylic CH₂ group, multiplets for the aromatic protons, and a broad singlet for the N-H proton.
¹³C NMR (ppm) Peaks corresponding to the methyl carbon, the benzylic CH₂ carbon, and the various aromatic carbons.
MS (m/z) A molecular ion peak [M]⁺ at approximately 254.35.

Potential Applications and Future Directions

The N-substituted 2-aminobenzothiazole scaffold is a fertile ground for the discovery of new therapeutic agents. Derivatives have shown promise as:

  • Anticancer Agents: By targeting various kinases and other cellular pathways.[1]

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[4]

  • Neuroprotective Agents: With potential applications in neurodegenerative diseases.

The synthesis of novel derivatives, such as the initially queried N-methyl-4-(benzothiazol-2-yl)butylamine, represents a logical extension of this work. The introduction of a flexible butylamine chain could lead to new interactions with biological targets and potentially novel pharmacological profiles.

Conclusion

While a direct CAS number for N-methyl-4-(benzothiazol-2-yl)butylamine remains elusive, the foundational chemistry for its synthesis is well-established. This guide provides a comprehensive and technically sound protocol for the synthesis and characterization of a representative N-substituted 2-aminobenzothiazole, offering a valuable resource for researchers in drug discovery and medicinal chemistry. The presented methodologies and characterization techniques are directly applicable to the synthesis of a wide range of novel benzothiazole derivatives, paving the way for future discoveries in this exciting field.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Application A Starting Materials (2-Aminobenzothiazole, Aldehyde) B Schiff Base Formation A->B C Reduction B->C D Purification C->D E Physical Properties (MP, Appearance) D->E F Spectroscopy (IR, NMR, MS) D->F G Purity Analysis (TLC, HPLC) D->G H Biological Screening (Anticancer, Antimicrobial, etc.) G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A logical workflow from synthesis to application for novel benzothiazole derivatives.

References

  • Venkatesh, P., et al. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 29(2), 110-118.
  • Özdemir, A., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1545-1555.
  • Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(11), 4489.
  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
  • Kumar, A., et al. (2010). Synthesis and Characterization of Substituted-2-Aminobenzenethiols. International Journal of ChemTech Research, 2(1), 354-359.
  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis and Biological Activities of (Thio)
  • Yadav, P. S., et al. (2011). Benzothiazole: Different Methods of Synthesis and Diverse Biological Activities. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 735-743.
  • Sharma, S., et al. (2025). An Effective Synthesis of 2-Aminobenzothiazole and Its Derivatives. International Journal of Science and Research, 14(5), 132-135.
  • Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698.
  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: Search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 355-364.
  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 20(4), 6838-6854.
  • Hassanzadeh, F., et al. (2025). Synthesis of Some 2-Substituted Benzothiazole Derivatives and Evaluation of Their Anticancer and Anti-microbial Activities. Journal of Microbiology, Biotechnology and Food Sciences, 15(1), 1-5.
  • Khandelwal, R., et al. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Current Organic Chemistry, 30(1), 1-15.
  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-2-(benzo[d]thiazol-2-yl)phenol. Retrieved from [Link]

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Exploratory

The Multifaceted Biological Activities of Benzothiazole-2-yl Alkylamine Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of benzothiazole-2-yl alkylamine derivatives. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of benzothiazole-2-yl alkylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties of this versatile chemical scaffold. The guide explores the underlying mechanisms of action, provides quantitative data, details established experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with significant therapeutic potential. Among these, the substitution at the 2-position with an alkylamine chain has given rise to a particularly interesting class of molecules: the benzothiazole-2-yl alkylamine derivatives. These compounds have demonstrated a remarkable breadth of biological activities, making them a focal point of intensive research in the pursuit of novel therapeutic agents. This guide will provide a detailed exploration of these activities, offering both theoretical insights and practical methodologies for their investigation.

Section 1: Anticancer Activity

Benzothiazole-2-yl alkylamine derivatives have emerged as a significant class of potential anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2][3] Their efficacy is often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are multifaceted, often involving the modulation of critical signaling pathways and the inhibition of essential enzymes.[1][4][5]

  • Kinase Inhibition: A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer. These include:

    • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to support their growth.[1][6]

    • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Benzothiazole derivatives can block EGFR signaling, leading to reduced cell proliferation and survival.[1][4]

    • c-Met: This receptor tyrosine kinase plays a crucial role in tumor cell invasion and metastasis. Inhibition of c-Met by these derivatives can therefore limit the spread of cancer.[1]

  • Induction of Apoptosis: Many benzothiazole-2-yl alkylamine derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.[3][7] The induction of apoptosis can be triggered by various cellular stresses, including DNA damage and the generation of reactive oxygen species (ROS).[4]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Quantitative Anticancer Data

The in vitro cytotoxic activity of benzothiazole-2-yl alkylamine and related 2-aminobenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from the literature.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
2-Aminobenzothiazole-ThiazolidinoneCompound 20HCT-116 (Colon)7.44[1]
2-Aminobenzothiazole-ThiazolidinoneCompound 20MCF-7 (Breast)8.27[1]
2-Aminobenzothiazole-1,3,4-OxadiazoleCompound 24A549 (Lung)39.33[1]
2-Aminobenzothiazole DerivativeCompound 13HCT-116 (Colon)6.43[1]
2-Aminobenzothiazole DerivativeCompound 14A549 (Lung)0.315[1]
2-Substituted BenzothiazoleCompound with Nitro GroupHepG2 (Liver)56.98 (24h)[7]
2-Substituted BenzothiazoleCompound with Fluorine GroupHepG2 (Liver)59.17 (24h)[7]
Pyrimidine-based 2-AminobenzothiazoleCompound 7Ehrlich Ascites Carcinoma42.55 (µg/mL)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the benzothiazole-2-yl alkylamine derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Visualization of Anticancer Signaling Pathway

anticancer_pathway BTA Benzothiazole-2-yl Alkylamine Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) BTA->RTK Inhibition Apoptosis Apoptosis BTA->Apoptosis Induction PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibition

Caption: Simplified signaling pathway of a benzothiazole derivative.

Section 2: Antimicrobial Activity

Derivatives of benzothiazole-2-yl alkylamine have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10]

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are linked to their ability to interfere with essential microbial processes.

  • Enzyme Inhibition:

    • DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Its inhibition by benzothiazole derivatives leads to a disruption of DNA synthesis and bacterial cell death.[3]

    • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids. Inhibition of DHFR disrupts these essential metabolic pathways.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
2-Aminobenzothiazole DerivativeStaphylococcus aureus50 - 200[11]
2-Aminobenzothiazole DerivativeBacillus subtilis25 - 200[11]
2-Aminobenzothiazole DerivativeEscherichia coli25 - 100[11]
2-Aminobenzothiazole DerivativeCandida albicans25[11]
2-Aminobenzothiazole DerivativeCandida albicans4[10]
2-Aminobenzothiazole DerivativeMycobacterium tuberculosis H37Rv1[10]
2-Aminobenzothiazole DerivativeCandida parapsilosis4 - 8[9]
2-Aminobenzothiazole DerivativeCandida tropicalis4 - 8[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that prevents visible growth after incubation.

Step-by-Step Protocol:

  • Prepare Inoculum: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the benzothiazole-2-yl alkylamine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculate Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of Antimicrobial Susceptibility Testing Workflow

antimicrobial_workflow start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Benzothiazole Derivative start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at Appropriate Temperature & Time inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Section 3: Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, benzothiazole-2-yl alkylamine derivatives have shown promise in several other therapeutic areas.

Anti-inflammatory Activity

Several derivatives have demonstrated potent anti-inflammatory effects in various in vivo models, such as the carrageenan-induced paw edema model in rats.[13][14][15][16] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[17] Some compounds have shown selectivity for COX-2 over COX-1, which could translate to a better gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Anticonvulsant Activity

The benzothiazole scaffold is present in the approved drug Riluzole, which has anticonvulsant properties.[18] This has spurred the investigation of other benzothiazole-2-yl alkylamine derivatives as potential anticonvulsant agents.[19][20][21] Studies have shown that some of these compounds exhibit significant protection in animal models of epilepsy, such as the maximal electroshock (MES) test.[18][20] The proposed mechanisms of action include modulation of ion channels and interaction with neurotransmitter systems.

Neuroprotective Effects

The neuroprotective potential of these derivatives is an emerging area of research, with implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[22][23][24]

  • Alzheimer's Disease: Some derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease.[25][26] Dual inhibition of these enzymes is considered a promising therapeutic strategy.

  • Parkinson's Disease: In animal models of Parkinson's disease, certain benzothiazole derivatives have demonstrated the ability to protect against neuronal damage and improve motor deficits.[24]

Conclusion

The benzothiazole-2-yl alkylamine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory, anticonvulsant, and neuroprotective effects, underscores the immense potential of this class of compounds. The structure-activity relationship studies continue to guide the design of more potent and selective derivatives. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of benzothiazole-2-yl alkylamine derivatives in addressing a wide spectrum of human diseases.

References

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  • Verma, A., et al. (2022).
  • Machen, A., Drake, T., & Wang, Y. F. (2014). Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. Figshare.
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Foundational

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine molecular weight and formula

An In-depth Technical Guide to 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine: Properties, Synthesis, and Therapeutic Potential Abstract This technical guide provides a comprehensive analysis of the research compound 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of the research compound 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine. While specific literature on this exact molecule is sparse, its structure is composed of a benzothiazole core linked to a flexible N-methylated alkylamine chain, suggesting significant therapeutic potential. Benzothiazole derivatives are a well-established class of "privileged scaffolds" in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] This document outlines the compound's fundamental physicochemical properties, proposes a robust and logical synthetic pathway with detailed characterization protocols, and explores potential biological applications based on the known activities of its core structure. The guide is intended for researchers and professionals in drug discovery and development, providing a foundational framework for initiating research into this and related compounds.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone of medicinal chemistry.[5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with a multitude of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs and advanced clinical candidates for treating a diverse range of diseases.

The pharmacological significance of the benzothiazole nucleus is vast, with derivatives demonstrating potent activities as:

  • Anticancer Agents: Targeting critical pathways by inhibiting enzymes like protein kinases (EGFR, VEGFR), topoisomerases, and carbonic anhydrases.[1][6][7]

  • Antimicrobial and Antifungal Agents: Showing efficacy against multi-drug-resistant microorganisms.[2][4]

  • Neuroprotective Agents: Including compounds like Riluzole for amyotrophic lateral sclerosis (ALS) and others developed for Alzheimer's and Parkinson's diseases.[1]

The subject of this guide, 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine, combines this powerful heterocyclic core with a flexible N-methylated butylamine side chain. This side chain can enhance solubility, modulate lipophilicity, and provide a key interaction point (a hydrogen bond donor and acceptor) for binding to target proteins, making it a compelling candidate for further investigation.

Physicochemical Properties

The fundamental properties of a compound are critical for predicting its behavior in both chemical and biological systems. As this molecule is not widely cataloged, its properties have been calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂S(Calculated)
Molecular Weight 220.33 g/mol (Calculated)
IUPAC Name 4-(1,3-Benzothiazol-2-yl)-N-methylbutan-1-amine(Generated)
XLogP3 (Predicted) 3.2 - 3.5(Analog-based est.)
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 2(Calculated)
Rotatable Bonds 5(Calculated)

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for enabling further study. The most logical approach to synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[5][8][9]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: first, the preparation of a suitable butanamide intermediate, followed by cyclization to form the benzothiazole ring. A more direct and efficient method, however, is the direct condensation of 2-aminothiophenol with a suitably functionalized pentanoic acid derivative.

G A Reactant A: 2-Aminothiophenol C Intermediate: N-(2-mercaptophenyl)-5-bromopentanamide A->C Acylation B Reactant B: 5-Bromopentanoyl chloride B->C D Cyclization (e.g., Polyphosphoric Acid, Heat) C->D E Intermediate: 2-(4-bromobutyl)benzo[d]thiazole D->E F Nucleophilic Substitution (Methylamine, Solvent, Base) E->F G Final Product: 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine F->G H Purification & Characterization (Chromatography, NMR, MS, HPLC) G->H

Caption: Proposed synthetic workflow for 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(4-bromobutyl)benzo[d]thiazole (Intermediate E).

  • Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent like CH₂Cl₂ in a round-bottom flask, add a mild base such as NaHCO₃ (1.5 eq).[10] Stir the mixture in an ice-water bath for 20 minutes.

  • Acylation: Add 5-bromopentanoyl chloride (1.1 eq) dropwise to the cooled solution. The causality here is to control the exothermic acylation reaction and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Dissolve the crude product in a suitable organic solvent and wash with water and brine to remove inorganic salts.

  • Cyclization: Dry the organic layer, evaporate the solvent, and subject the crude N-(2-mercaptophenyl)-5-bromopentanamide to cyclization conditions. This is typically achieved by heating in polyphosphoric acid (PPA) or another dehydrating agent, which catalyzes the intramolecular condensation to form the thiazole ring.

  • Nucleophilic Substitution: Dissolve the resulting 2-(4-bromobutyl)benzo[d]thiazole in a polar aprotic solvent (e.g., acetonitrile) and add an excess of methylamine (as a solution in THF or ethanol) and a non-nucleophilic base (e.g., K₂CO₃).[10] Heat the reaction mixture and monitor by TLC.

  • Final Purification: After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography on silica gel.

Protocol: Characterization (Self-Validating System)

The identity and purity of the final compound must be unequivocally confirmed.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS). The measured m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass of C₁₂H₁₇N₂S⁺ (221.1134) within a tolerance of ±5 ppm. This validates the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire a proton NMR spectrum. The spectrum should show distinct signals corresponding to the aromatic protons of the benzothiazole ring, the aliphatic protons of the butyl chain (with characteristic splitting patterns), and the N-methyl group singlet. Integration of these signals must correspond to the number of protons in each environment.

    • ¹³C NMR: Acquire a carbon NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, with chemical shifts appearing in the expected aromatic and aliphatic regions.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by reverse-phase HPLC. A pure sample should exhibit a single major peak, ideally >95% by area under the curve (AUC), when monitored at multiple wavelengths (e.g., 254 nm and 280 nm).

Potential Biological Activity and Screening Strategies

Given the extensive pharmacology of benzothiazole derivatives, 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine is a prime candidate for screening in several therapeutic areas. The most prominent and well-documented application is in oncology.[1][6][7]

Primary Target Area: Anticancer Activity

Many 2-substituted benzothiazoles exhibit potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[6] A logical first step is to evaluate the compound's general cytotoxicity to identify potential as an anticancer agent.

G A Cancer Cell Culture (e.g., PANC-1, MCF-7) B Cell Seeding (96-well plate, 5,000 cells/well) A->B C Compound Treatment (Serial Dilutions: 0.1 to 100 µM) B->C D Incubation (48-72 hours, 37°C, 5% CO₂) C->D E MTT Reagent Addition (10 µL/well) D->E F Incubation (2-4 hours, formazan formation) E->F G Solubilization (Add DMSO or Solubilizing Agent) F->G H Absorbance Reading (Plate Reader, 570 nm) G->H I Data Analysis (Calculate % Viability, Determine IC₅₀) H->I

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a human cancer cell line (e.g., PANC-1, pancreatic cancer).[6]

  • Cell Culture: Culture PANC-1 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in culture media to obtain final treatment concentrations ranging from 0.1 µM to 100 µM. The use of a broad concentration range is crucial for accurately determining the dose-response curve.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations (including a vehicle control with DMSO only).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value. This provides a quantitative measure of the compound's potency.

Conclusion and Future Directions

4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine is a promising, yet underexplored, chemical entity. By leveraging the well-established importance of the benzothiazole scaffold in drug discovery, this guide provides a clear and actionable framework for its synthesis, characterization, and initial biological evaluation. The proposed synthetic route is logical and based on established chemical principles, while the suggested in vitro cytotoxicity assay represents a standard and effective first step in the anticancer drug discovery cascade. Future work should focus on executing the proposed synthesis, confirming the compound's structure and purity, and performing the cytotoxicity screen. Positive results would warrant further investigation into its mechanism of action, potentially through kinase profiling or apoptosis assays, to fully elucidate its therapeutic potential.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • Synthesis and biological activities of benzothiazole deriv
  • Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). RSC Publishing.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024).
  • Transition-Metal-Free Synthesis of 2-Substituted Benzothiazoles from Nitrobenzenes, Methylheteroaryl Compounds, and Elemental Sulfur, Based on Nitro-Methyl Redox-Neutral Cyclization. (2020). The Journal of Organic Chemistry.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
  • Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (n.d.). MDPI.

Sources

Exploratory

Potential therapeutic targets for 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

Executive Summary: The Pharmacophore Logic The compound 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine represents a "privileged scaffold" hybrid, merging a bioactive benzothiazole heterocycle with a flexible N-methylbuty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Logic

The compound 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine represents a "privileged scaffold" hybrid, merging a bioactive benzothiazole heterocycle with a flexible N-methylbutylamine linker. In modern drug discovery, this specific topology is highly predictive of activity at interface proteins governing neuroprotection and neurotransmission.

Unlike classical reuptake inhibitors that rely on rigid tropane or phenylpiperidine structures, this linear benzothiazole-alkylamine motif suggests a dual-action profile:

  • Chaperone Modulation: High affinity for the Sigma-1 Receptor (σ1R) , driven by the hydrophobic benzothiazole "head" and the protonatable amine "tail" (a classic pharmacophore for σ1R ligands like PRE-084).

  • Enzymatic Regulation: Inhibition of Monoamine Oxidase B (MAO-B) , a known property of C2-substituted benzothiazoles.

This guide serves as a strategic roadmap for validating these targets, moving from mechanistic hypothesis to experimental confirmation.

Primary Target: Sigma-1 Receptor (σ1R)

Therapeutic Relevance: Neuroprotection, Neuropathic Pain, Cognitive Enhancement.

The Sigma-1 receptor is a ligand-operated membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands with a "hydrophobic core + alkyl linker + amine" structure—exactly matching 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine—promote the dissociation of σ1R from BiP (Binding immunoglobulin Protein), triggering neuroprotective signaling.

Mechanism of Action

Upon binding, the compound is hypothesized to induce the translocation of σ1R from the MAM to the plasma membrane or nuclear envelope. This action modulates ion channels (e.g., Kv1.4, NMDA) and potentiates BDNF signaling, effectively "normalizing" cellular stress responses.

Experimental Protocol: σ1R Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for σ1R.

Materials:

  • Source Tissue: Guinea pig brain membranes (high σ1R density) or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
    -Pentazocine (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Binder: Haloperidol (10 µM).

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix 100 µL membrane suspension (20-50 µg protein).

    • Add 25 µL

      
      -Pentazocine (final conc. 2-5 nM).
      
    • Add 25 µL Test Compound (concentration range:

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters

    
     with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
    
  • Data Analysis: Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Visualization: Sigma-1 Chaperone Signaling

SigmaSignaling Ligand 4-(Benzo[d]thiazol-2-yl)- N-methylbutan-1-amine S1R_BiP σ1R-BiP Complex (Inactive at MAM) Ligand->S1R_BiP Binds S1R_Free Active σ1R (Dissociated) S1R_BiP->S1R_Free Dissociation IP3R IP3R Stabilization (Ca2+ Flow) S1R_Free->IP3R Chaperoning BDNF BDNF Secretion S1R_Free->BDNF Potentiation ER_Stress ER Stress Response (Reduced) IP3R->ER_Stress Homeostasis BDNF->ER_Stress Neuroprotection

Caption: Ligand-induced activation of Sigma-1 Receptor, leading to dissociation from BiP and downstream neuroprotective effects.[1]

Secondary Target: Monoamine Oxidase B (MAO-B)

Therapeutic Relevance: Parkinson’s Disease, Depression.[2]

Benzothiazole derivatives are well-documented inhibitors of MAO-B.[3] The enzyme's active site contains a "substrate cavity" and an "entrance cavity." The benzothiazole ring interacts via


-

stacking with Tyr398/Tyr435 in the substrate cavity, while the alkyl-amine chain extends towards the entrance, mimicking the substrate structure of dopamine or phenylethylamine.
Structural Logic
  • Benzothiazole Ring: Provides the aromatic anchor essential for high-affinity binding to the FAD cofactor site.

  • N-Methyl Group: Often confers selectivity for MAO-B over MAO-A and improves metabolic stability compared to primary amines.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

Objective: Assess the


 and selectivity of the compound against recombinant human MAO-B.

Materials:

  • Enzyme: Recombinant Human MAO-B and MAO-A (expressed in Baculovirus).

  • Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) + Tyramine.

  • Detection: HRP (Horseradish Peroxidase).

Workflow:

  • Reaction Mix: Prepare 50 µL reaction in 96-well black plates containing 0.1 M sodium phosphate buffer (pH 7.4).

  • Pre-incubation: Add Test Compound (serially diluted) and MAO-B enzyme (0.5 U/mL). Incubate for 15 min at 37°C.

  • Initiation: Add working solution containing:

    • 200 µM Amplex Red.

    • 1 mM Tyramine (substrate).

    • 1 U/mL HRP.

  • Kinetics: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 min.

  • Validation: Use Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) as positive controls.

  • Calculation: % Inhibition =

    
    .
    

Tertiary Target: Catecholaminergic Activity Enhancer (CAE)

Therapeutic Relevance: Depression, ADHD (Non-stimulant approach).

Structurally, the compound resembles R-BPAP (Benzofuranylpropylaminopentane), a substance that enhances the impulse-propagation mediated release of dopamine and serotonin without directly inhibiting reuptake transporters. This "enhancer" effect is distinct from amphetamines (which reverse transporters) or SSRIs (which block them).

Hypothesis: The linear butyl chain may allow the molecule to bind to the allosteric "enhancer" site on VMAT2 (Vesicular Monoamine Transporter 2) or the cytoplasmic face of the DAT/SERT transporters.

Data Summary: Predicted Activity Profile[3]
TargetPredicted Affinity (

/

)
MechanismTherapeutic Indication
Sigma-1 (σ1R) High (1–50 nM) Agonist / ChaperoneNeuropathic Pain, Neuroprotection
MAO-B Moderate (50–500 nM) Reversible InhibitorParkinson's Disease
Histamine H3 Low-Moderate (µM range)AntagonistCognitive Deficits
DAT/SERT Functional EnhancerCAE (BPAP-like)Depression (Anhedonia)

Synthesis & Validation Workflow

To confirm these targets, a rigorous screening funnel is required.

ScreeningFunnel Step1 Step 1: In Silico Docking (PDB: 5HK1, 2V5Z) Step2 Step 2: Primary Screen (Radioligand Binding) Step1->Step2 Select Candidates Step3 Step 3: Functional (Ca2+ Flux / Enzyme Assay) Step2->Step3 Hit Confirmation Step4 Step 4: Ex Vivo (LTP / Dopamine Release) Step3->Step4 Lead Optimization

Caption: Critical path for validating 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine as a therapeutic candidate.

References

  • Title: Sigma ligands for use in the prevention and/or treatment of post-operative pain.
  • Benzothiazoles as MAO-B Inhibitors

    • Title: Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.[3]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchG
    • Context: Establishes the benzothiazole core as a privileged structure for selective MAO-B inhibition, particularly when substituted
    • URL:[Link]

  • Multitarget Benzothiazoles (H3/AChE/MAO)

    • Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.[4][5]

    • Source:RSC Advances / Semantic Scholar.
    • Context: Demonstrates the utility of benzothiazole-alkyl-amines in targeting multiple CNS pathways simultaneously (H3 receptor antagonism and MAO-B inhibition).[4][5]

    • URL:[Link]

  • Structural Analogs (BPAP/Enhancers)

    • Title: The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands.
    • Source:MTA-SE Neuropsychopharmacology (Snippet 1.6).
    • Context: Discusses the role of linker length and amine position in determining receptor selectivity in similar pharmacophores.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4-(Ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine, a key scaffold in medicinal chemistry, starting from the readily available precursor, 2-aminothiophenol. This guide is designed to provide not just a set of instructions, but a technical narrative that explains the reasoning behind the chosen synthetic strategy and experimental parameters. The protocols herein are presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The 2-substituted benzothiazole core is a privileged scaffold in drug discovery, and the ability to synthesize derivatives with diverse side chains is of significant interest. This application note details a reliable and scalable three-step synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine, a compound with potential applications in the development of novel therapeutics. The synthetic strategy is designed for clarity, efficiency, and adaptability in a research or process development setting.

Overall Synthetic Scheme

The synthesis of the target compound from 2-aminothiophenol is achieved through a three-step sequence:

  • Step 1: Synthesis of N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamide. This initial step involves the acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride. 2-aminobenzothiazole can be synthesized from 2-aminothiophenol.

  • Step 2: Synthesis of N-Methyl-4-(benzo[d]thiazol-2-yl)butanamide. The chloro-substituent in the intermediate is displaced by methylamine to form the corresponding N-methylbutanamide.

  • Step 3: Reduction of N-Methyl-4-(benzo[d]thiazol-2-yl)butanamide. The final step involves the reduction of the amide functionality to the target secondary amine.

Synthetic_Pathway A 2-Aminothiophenol B 2-Aminobenzothiazole A->B Oxidative Cyclization C N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamide B->C Acylation with 4-chlorobutanoyl chloride D N-Methyl-4-(benzo[d]thiazol-2-yl)butanamide C->D Amination with Methylamine E 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine (Target) D->E Reduction

Caption: Overall synthetic workflow for the preparation of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine.

Part 1: Synthesis of N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamide

The initial step of this synthesis involves the formation of an amide bond between 2-aminobenzothiazole and 4-chlorobutanoyl chloride. 2-aminobenzothiazole is first synthesized from 2-aminothiophenol through an oxidative cyclization.

Protocol 1.1: Synthesis of 2-Aminobenzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-AminothiophenolC₆H₇NS125.1910 mmol, 1.25 g
Potassium ThiocyanateKSCN97.1820 mmol, 1.94 g
BromineBr₂159.8110 mmol, 0.51 mL
Glacial Acetic AcidCH₃COOH60.0520 mL
Ammonia solutionNH₃(aq)17.03 (as NH₃)As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiophenol (10 mmol) in 20 mL of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, dissolve potassium thiocyanate (20 mmol) in a minimal amount of water and add it to the dropping funnel.

  • Add the potassium thiocyanate solution dropwise to the stirred 2-aminothiophenol solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add bromine (10 mmol) dropwise from a separate dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution with a concentrated ammonia solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2-aminobenzothiazole.

Protocol 1.2: Synthesis of N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamide

This protocol is based on a reported procedure for the acylation of 2-aminobenzothiazole.[4][5]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
2-AminobenzothiazoleC₇H₆N₂S150.2010 mmol, 1.50 g
4-Chlorobutanoyl chlorideC₄H₆Cl₂O141.0011 mmol, 1.24 mL
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
Sodium BicarbonateNaHCO₃84.0120 mmol, 1.68 g

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-aminobenzothiazole (10 mmol) and sodium bicarbonate (20 mmol) in 50 mL of dichloromethane (DCM).

  • Cool the mixture in an ice-water bath with vigorous stirring.

  • Add 4-chlorobutanoyl chloride (11 mmol) dropwise to the suspension over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the sodium bicarbonate and any other solids.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(benzo[d]thiazol-2-yl)-4-chlorobutanamide can be purified by recrystallization from ethanol.

Part 2: Synthesis of N-Methyl-4-(benzo[d]thiazol-2-yl)butanamide

This step involves the nucleophilic substitution of the chloride with methylamine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamideC₁₁H₁₁ClN₂OS270.7410 mmol, 2.71 g
Methylamine (40% in water)CH₅N31.0630 mmol, 2.3 mL
Acetonitrile (ACN)C₂H₃N41.0550 mL
Potassium CarbonateK₂CO₃138.2120 mmol, 2.76 g

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-(benzo[d]thiazol-2-yl)-4-chlorobutanamide (10 mmol) in 50 mL of acetonitrile.

  • Add potassium carbonate (20 mmol) to the solution.

  • Add methylamine solution (30 mmol) and heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-methyl-4-(benzo[d]thiazol-2-yl)butanamide.

  • The product can be purified by column chromatography on silica gel if necessary.

Part 3: Reduction of N-Methyl-4-(benzo[d]thiazol-2-yl)butanamide

The final step is the reduction of the amide to the target secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
N-Methyl-4-(benzo[d]thiazol-2-yl)butanamideC₁₂H₁₄N₂OS250.3210 mmol, 2.50 g
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9520 mmol, 0.76 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL
Sodium Sulfate (decahydrate)Na₂SO₄·10H₂O322.20As needed

Procedure:

CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (20 mmol) in 30 mL of anhydrous THF under a nitrogen atmosphere.

  • Dissolve N-methyl-4-(benzo[d]thiazol-2-yl)butanamide (10 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add the amide solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water (0.76 mL), followed by 15% aqueous sodium hydroxide (0.76 mL), and then water again (2.28 mL).

  • Stir the resulting granular precipitate for 30 minutes, then add anhydrous sodium sulfate to ensure complete drying.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(benzo[d]thiazol-2-yl)-N-methylbutan-1-amine.

  • The final product can be purified by column chromatography on silica gel.

Visualization of the Reaction Mechanism

The formation of the benzothiazole ring from 2-aminothiophenol and an acyl chloride proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Benzothiazole_Formation cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Reduction A 2-Aminobenzothiazole C Amide Intermediate A->C + B 4-Chlorobutanoyl chloride B->C C_p N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamide E N-Methylbutanamide Intermediate C_p->E + D Methylamine D->E E_p N-Methylbutanamide Intermediate G Target Amine E_p->G + F LiAlH4 F->G

Caption: A simplified representation of the key transformations in the synthesis.

Data Summary

StepProductExpected Yield (%)Key Characterization
1N-(Benzo[d]thiazol-2-yl)-4-chlorobutanamide80-90¹H NMR, ¹³C NMR, MS
2N-Methyl-4-(benzo[d]thiazol-2-yl)butanamide70-85¹H NMR, ¹³C NMR, MS
34-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine60-75¹H NMR, ¹³C NMR, MS, HRMS

Troubleshooting and Safety Considerations

  • Step 1: The reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. Incomplete reaction may require longer reaction times or gentle heating.

  • Step 2: Methylamine is a volatile and corrosive gas. Use a well-ventilated fume hood and appropriate personal protective equipment. The reaction may require optimization of temperature and reaction time depending on the substrate.

  • Step 3: Extreme caution is required when working with LiAlH₄. It reacts violently with water and protic solvents. All operations must be carried out under a dry, inert atmosphere. The quenching procedure must be performed slowly and at low temperatures.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine from 2-aminothiophenol. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable benzothiazole derivative for further investigation in drug discovery and development programs. The provided rationale for each step is intended to empower scientists to adapt and optimize these methods for their specific research needs.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules, 29(3), 733. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences, 26(11), 5901. [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024). Chemistry Reviews, 7(2), 241-252.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. [Link]

  • Synthesis of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarine. (n.d.).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry, 16(10), 2235-2252.
  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2025). Journal of microbiology, biotechnology and food sciences.
  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. (n.d.). The Royal Society of Chemistry.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Advances.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLOS ONE, 21(1), e0297047.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28.
  • Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. (n.d.). Der Pharma Chemica.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). Molbank, 2022(3), M1424.
  • Isolation process for 2-aminothiophenol. (1957).
  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1665.
  • Novel amidino substituted benzimidazole and benzothiazole benzo[b]thieno-2-carboxamides exert strong antiproliferative and DNA binding properties. (2017). European Journal of Medicinal Chemistry, 136, 468-479.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1640-1651.
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (2024). Preprints.org.
  • Reaction pathways to synthesis of gamma-butyrolactone (GBL). (n.d.).
  • Gamma-Butyrolactone:an industrial solvent. (2023). ChemicalBook.
  • γ-Butyrolactone. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. (2024). PDF.
  • 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. (n.d.). Der Pharmacia Lettre, 3(1), 208-213.
  • yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. (2023). FLORE.
  • (R)-N-Methyl-1-(1,3-benzodioxole-5-yl)-2-butanamine. (n.d.). PubChem.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of the Serbian Chemical Society.

Sources

Application

Technical Note: Protocol for N-Methylation of 4-(benzothiazol-2-yl)butan-1-amine

Abstract & Strategic Analysis The N-methylation of 4-(benzothiazol-2-yl)butan-1-amine presents a classic challenge in organic synthesis: differentiating a primary aliphatic amine from a potentially reactive heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The N-methylation of 4-(benzothiazol-2-yl)butan-1-amine presents a classic challenge in organic synthesis: differentiating a primary aliphatic amine from a potentially reactive heterocyclic nitrogen (N-3 of the benzothiazole) while controlling the degree of alkylation (mono- vs. di-methylation).

Direct alkylation using methyl iodide (MeI) is strongly discouraged for this substrate. The high electrophilicity of MeI leads to a statistical mixture of mono-, di-, and quaternary ammonium salts at the aliphatic amine. Furthermore, the benzothiazole ring nitrogen is nucleophilic enough to undergo quaternization under forcing conditions, yielding benzothiazolium salts as difficult-to-remove impurities.

Recommended Strategy: This protocol utilizes Reductive Amination as the primary methodology.[1] By forming an imine/iminium species in situ with formaldehyde and selectively reducing it, we achieve high chemoselectivity.

  • For Monomethylation: We employ Sodium Triacetoxyborohydride (STAB) . Its steric bulk and mild reducing power favor the reduction of the iminium ion over the imine, preventing over-alkylation.

  • For Dimethylation: We employ the Eschweiler-Clarke conditions (Formic acid/Formaldehyde) or excess formaldehyde with Sodium Cyanoborohydride.[2]

Experimental Decision Tree

The following decision matrix guides the selection of the appropriate protocol based on the desired product.

Reaction_Pathway Start Substrate: 4-(benzothiazol-2-yl)butan-1-amine Goal Define Target Product Start->Goal Mono Target: Monomethyl Amine (-NHMe) Goal->Mono Selectivity Required Di Target: Dimethyl Amine (-NMe2) Goal->Di Exhaustive Methylation MethodA Method A: Reductive Amination Reagent: HCHO (1.0 eq) + NaBH(OAc)3 Solvent: DCE or THF Mono->MethodA Kinetic Control MethodB Method B: Eschweiler-Clarke Reagent: HCHO (excess) + HCOOH Temp: 90-100°C Di->MethodB Thermodynamic Control Workup Workup: Acid-Base Extraction (Removes unreacted aldehyde) MethodA->Workup MethodB->Workup

Figure 1: Strategic decision tree for N-methylation of benzothiazole-alkylamines.

Method A: Selective Monomethylation (The "STAB" Protocol)

This method relies on the kinetic difference in reduction rates. The imine formed from the primary amine is reduced slowly by Sodium Triacetoxyborohydride (STAB) , whereas the iminium ion (formed after the first methylation if excess aldehyde were present) would be reduced faster. By limiting the aldehyde stoichiometry and using STAB, we stop at the secondary amine.

Reagents & Stoichiometry[3][4]
ReagentEquiv.[2]RoleNotes
Substrate 1.0Reactant4-(benzothiazol-2-yl)butan-1-amine
Formaldehyde (37% aq) 1.0 - 1.1ElectrophileLimiting reagent to prevent over-alkylation.
NaBH(OAc)3 1.5 - 2.0ReductantMild, selective hydride source.
Acetic Acid (AcOH) 1.0CatalystPromotes imine formation.
DCE (1,2-Dichloroethane) SolventMediumPreferred over MeOH to avoid acetal formation.
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzothiazol-2-yl)butan-1-amine (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

    • Note: If solubility is an issue, THF can be used, but DCE generally offers faster reaction rates for reductive amination.

  • Imine Formation: Add Formaldehyde (37% aqueous solution, 1.05 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4] This allows the equilibrium formation of the imine (Schiff base) before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

    • Safety: Gas evolution (hydrogen) may occur; ensure the system is vented.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The primary amine starting material should disappear. If significant starting material remains after 4 hours, add an additional 0.2 equiv of Formaldehyde and 0.5 equiv of STAB.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup:

    • Extract the aqueous layer 3x with Dichloromethane (DCM) .

    • Combine organic layers and wash with Brine .

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH).

Method B: Selective Dimethylation (Eschweiler-Clarke)

When the tertiary amine is the target, the Eschweiler-Clarke reaction is superior due to its operational simplicity and the impossibility of forming quaternary ammonium salts (the mechanism requires a hydride transfer to an iminium ion, which cannot form from a tertiary amine).[1]

Reagents & Stoichiometry[3][4]
ReagentEquiv.[2]RoleNotes
Substrate 1.0Reactant4-(benzothiazol-2-yl)butan-1-amine
Formaldehyde (37% aq) 3.0 - 5.0ElectrophileExcess required.
Formic Acid (98%) 5.0 - 10.0Reductant/SolventServes as hydride source and solvent.
Step-by-Step Protocol
  • Mixing: In a round-bottom flask, mix 4-(benzothiazol-2-yl)butan-1-amine (1.0 equiv) with Formic Acid (10 equiv).

    • Exotherm Warning: The amine-acid neutralization will generate heat. Cool the flask if working on >1g scale.

  • Addition: Add Formaldehyde (37% aq, 3.0 equiv).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 90–100°C for 4–12 hours.

    • Visual Cue: CO2 gas evolution is a byproduct of the reduction. The reaction is complete when gas evolution ceases.

  • Workup:

    • Cool to room temperature.[3]

    • Critical Step: Acidify with 1M HCl (optional, ensures complete salt formation) then basify to pH >10 using 4M NaOH or solid KOH. The benzothiazole ring is stable, but do not heat strongly in base for prolonged periods.

    • Extract 3x with Ethyl Acetate or DCM .

  • Isolation: Dry organic layers over Na2SO4 and concentrate. The dimethylated product is often pure enough for use; otherwise, filter through a short silica plug.

Mechanistic Insight & Troubleshooting

Why not Methyl Iodide (MeI)?

Using MeI follows an


 mechanism.[4] The product (secondary amine) is often more nucleophilic than the primary amine starting material due to the inductive effect of the methyl group. This leads to a "runaway" reaction, yielding a mixture of mono-, di-, and tri-methylated (quaternary) species.
Benzothiazole Stability

The benzothiazole ring contains a nitrogen atom (N-3) with a lone pair.[5]

  • Basicity: The pyridine-like nitrogen in benzothiazole has a pKa (conjugate acid) of ~1-2, whereas the aliphatic amine has a pKa of ~10.

  • Implication: Under the acidic conditions of Method A (AcOH) or Method B (HCOOH), the aliphatic amine is protonated/reactive, while the benzothiazole nitrogen is also protonated but non-nucleophilic. This protects the ring from anomalous alkylation.

Mechanism cluster_selectivity Selectivity Check Substrate Primary Amine (R-NH2) Imine Imine Species (R-N=CH2) Substrate->Imine + HCHO - H2O Iminium Iminium Ion (R-NH+=CH2) Imine->Iminium + H+ Product Monomethyl Amine (R-NHMe) Iminium->Product + H- (from STAB) Dimethyl Amine Dimethyl Amine Product->Dimethyl Amine Slower Reaction (STAB is bulky)

Figure 2: Mechanistic pathway for reductive amination favoring monomethylation.

Safety & Handling

  • Formaldehyde: A known carcinogen and sensitizer. Handle only in a functioning fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas. Keep dry.

  • Benzothiazole Derivatives: Often possess biological activity.[5][6][7] Handle as potential irritants/toxins.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Eschweiler, W. (1905).[2] "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd."[2] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

  • Gribble, G. W., et al. (1978). "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1978(10), 763-786. (Review of acidic borohydride reductions).

  • Benzothiazole Reactivity Data: "Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination." ResearchGate.[9] [10]

Sources

Method

Solvent selection for dissolving 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

Topic: Strategic Solvent Selection for the Solubilization of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine Audience: Researchers, scientists, and drug development professionals. Abstract The successful implementation of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Solvent Selection for the Solubilization of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful implementation of in vitro and in vivo assays hinges on the effective and reproducible solubilization of test compounds. 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine, a molecule featuring a non-polar benzothiazole core and a basic secondary amine side chain, presents a common solubility challenge: poor aqueous solubility at physiological pH. This document provides a comprehensive guide and a systematic, tiered protocol for selecting an appropriate solvent system for this compound. We will dissect the molecule's physicochemical properties to inform a rational selection process, moving from common organic solvents for stock preparation to advanced techniques like pH modification and co-solvent systems for creating aqueous working solutions. The goal is to empower researchers to prepare stable, homogenous solutions that ensure data integrity and experimental success.

Understanding the Molecule: A Physicochemical Analysis

A rational approach to solvent selection begins with a structural analysis of the target molecule, 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine. Its solubility behavior is dictated by the interplay of two key structural motifs:

  • The Benzothiazole Moiety: This fused heterocyclic ring system is aromatic, rigid, and predominantly non-polar. Benzothiazole and its derivatives are known for their lipophilicity and characteristically low solubility in water, often in the milligram per liter range.[1][2] This part of the molecule favors dissolution in organic solvents.

  • The N-methylbutan-1-amine Side Chain: This flexible aliphatic chain contains a secondary amine. This functional group is a weak base. In an acidic environment (pH < pKa), the amine nitrogen can be protonated to form a cationic ammonium salt. This ionization dramatically increases the polarity of the molecule and its potential for aqueous solubility. The estimated pKa for a secondary amine of this type is typically in the range of 10-11.

This dual nature—a large non-polar core with an ionizable functional group—is the central challenge. While the compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol, it will likely precipitate when a concentrated organic stock is diluted into neutral aqueous buffers (e.g., PBS, pH 7.4) for biological assays.[1][3] Therefore, our strategy must focus on both creating a stable, high-concentration organic stock and finding a method to maintain solubility in the final aqueous assay medium.

The Strategic Approach to Solvent Screening

Our methodology employs a tiered screening process designed to efficiently identify a suitable solvent system while minimizing the impact of the solvent on the downstream biological experiment. The workflow prioritizes solvents and techniques that are broadly compatible with common cell-based and enzymatic assays.

G cluster_0 Solvent Selection Workflow A Start: Solid Compound B Tier 1: Prepare High-Concentration Stock (e.g., 10-50 mM in Organic Solvent) A->B C Test DMSO, Ethanol, Methanol B->C D Tier 2: Assess Kinetic Aqueous Solubility B->D Stock is soluble E Dilute stock into assay buffer (e.g., PBS pH 7.4). Observe for precipitation. D->E F Precipitation Observed? D->F G Tier 3: Employ Solubility Enhancement F->G Yes K Solution is stable. Proceed with Assay. F->K No H Option A: pH Adjustment (e.g., pH 4-6) G->H I Option B: Co-Solvent System (e.g., <1% DMSO final) G->I J Option C: Use of Excipients (e.g., Cyclodextrin) G->J M Validate: Run Solvent Toxicity Control H->M I->M J->M L Solution is unstable. Re-evaluate. M->K If non-toxic M->L If toxic

Caption: A decision tree for the systematic selection of a suitable solvent system.

Experimental Protocols

Safety Precaution: Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling organic solvents and test compounds.

Protocol 1: Preparation of a High-Concentration Organic Stock Solution (Tier 1)

Rationale: Creating a concentrated stock solution in a suitable organic solvent is the standard first step for most small molecules in drug discovery.[4] This allows for the addition of a minimal volume of organic solvent to the final aqueous assay, thereby reducing potential solvent-induced artifacts. DMSO is considered a "universal" solvent for this purpose, but others should be tested if DMSO is incompatible with the assay.[4]

Materials:

  • 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Target Concentration: Aim to prepare a 10 mM stock solution initially.

  • Initial Dissolution: To the vial containing a known weight of the compound, add the calculated volume of DMSO to reach 10 mM.

  • Mixing: Vortex the vial vigorously for 60 seconds. Observe for any undissolved particulate matter.

  • Assisted Dissolution: If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[5] A gentle warming (to 30-40°C) can also be applied, but stability at that temperature should be considered.

  • Observation: A successful stock solution should be clear and free of any visible particles. If solubility is poor in DMSO, repeat steps 3-5 with ethanol.

  • Storage: Once a clear stock solution is achieved, dispense it into small-volume aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[4][5]

SolventPolarity (Index)Boiling Point (°C)Key Considerations
DMSO 7.2189 °CHigh solubilizing power; can be toxic to cells, typically keep final concentration <0.5%.[1]
Ethanol 4.378 °CLess toxic than DMSO; may be less effective for highly non-polar compounds.
Methanol 5.165 °CGood solubilizing power; can be toxic and is more volatile.
DMF 6.4153 °CStrong solvent but generally avoided for biological assays due to high toxicity.[6]
Protocol 2: Assessment of Aqueous Solubility and pH Modification (Tiers 2 & 3)

Rationale: This protocol determines the compound's kinetic solubility in a physiologically relevant buffer.[7] Because the compound precipitates upon dilution of the DMSO stock, we will test whether lowering the pH to protonate the secondary amine can maintain its solubility.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate or Acetate buffer, pH 5.0

  • 96-well clear flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Assay Plates: Add 198 µL of PBS (pH 7.4) to a set of wells in the 96-well plate. In a separate set of wells, add 198 µL of the acidic buffer (pH 5.0).

  • Spike Compound: Add 2 µL of the 10 mM DMSO stock solution to each well (this creates a 1:100 dilution). The final compound concentration will be 100 µM, and the final DMSO concentration will be 1%.

  • Mix and Incubate: Mix the plate gently by tapping or using a plate shaker for 1 minute. Incubate at room temperature for 1.5 to 2 hours.

  • Visual Inspection: Carefully inspect the wells against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. Compare the wells containing PBS (pH 7.4) with those containing the acidic buffer.

  • Interpretation:

    • Clear solution at pH 7.4: The compound has sufficient kinetic solubility at this concentration.

    • Precipitate at pH 7.4, but clear at pH 5.0: This is a strong indication that pH modification is an effective strategy. The protonated form of the compound is significantly more soluble. For your assay, consider if using a buffer with a pH between 5.0 and 7.0 is compatible with the biological system.

    • Precipitate at both pH values: The compound is poorly soluble even in its protonated form at this concentration. A lower final concentration should be tested, or an alternative strategy like using co-solvents or excipients is necessary.

Protocol 3: Advanced Solubilization Strategies (Tier 3)

Rationale: If pH adjustment is not feasible or sufficient, other methods can be employed. Using a co-solvent involves keeping a small percentage of the organic solvent in the final solution to help solubilize the compound.[1] Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[1][5]

A. Co-Solvent System Optimization:

  • The goal for most cell-based assays is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[1]

  • Perform a serial dilution of your stock solution into the assay buffer to determine the highest concentration at which the compound remains in solution while keeping the DMSO percentage below your assay's tolerance limit. Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.[5]

B. Cyclodextrin Complexation:

  • Prepare Cyclodextrin Solution: Prepare a 10 mM stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Prepare Compound Stock: Use a concentrated stock of the compound in DMSO (e.g., 50 mM).

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the compound stock dropwise to the desired final concentration.

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1 to 24 hours to allow for complex formation.[5]

  • Application: Use this solution for your assay, ensuring you include a vehicle control containing the same final concentrations of both HP-β-CD and DMSO.

G cluster_1 Solubility Testing Workflow A Weigh Solid Compound B Add minimal DMSO to create 10-50 mM Stock A->B C Vortex / Sonicate until clear B->C D Stock Solution (-20°C Storage) C->D E Dilute 1:100 into Aqueous Buffer D->E F Buffer 1: PBS (pH 7.4) E->F G Buffer 2: Acidic Buffer (pH 5.0) E->G H Incubate 1.5h at RT F->H G->H I Visually Inspect for Precipitate H->I J Clear Solution: Proceed to Assay I->J If clear K Precipitate: Try Advanced Methods I->K If precipitate

Caption: Experimental workflow for preparing stock and testing aqueous solubility.

Conclusion and Best Practices

For 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine, a successful solubilization strategy will almost certainly involve a two-part approach. First, prepare a high-concentration stock solution in an organic solvent like DMSO. Second, due to the basic amine, the most promising method for achieving a stable aqueous working solution is to use a mildly acidic buffer, provided this is compatible with the biological assay. If precipitation persists or an acidic environment is not tolerable, a carefully optimized co-solvent system or the use of cyclodextrins should be explored. It is critical to validate any chosen solvent system by running parallel vehicle controls to ensure that the solvent itself does not influence the experimental outcome.

References

  • Solubility of Things. Benzothiazole. [Link]

  • ChemBK. Benzothiazole. [Link]

  • Dunn, P. J., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. [Link]

  • PubMed Central (PMC). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. [Link]

  • MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?[Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Benzothiazole Amines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming solubility issues of benzothiazole amines in aqueous media[1] Welcome to the Technical Support Center You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming solubility issues of benzothiazole amines in aqueous media[1]

Welcome to the Technical Support Center

You are likely here because your benzothiazole amine (BTA) derivative has precipitated in your stock solution, "crashed out" upon dilution in cell media, or failed to dissolve during a kinetic solubility screen.

Benzothiazole amines (e.g., Riluzole derivatives, 2-aminobenzothiazoles) present a classic medicinal chemistry paradox: the fused benzene-thiazole ring system provides excellent lipophilic binding interactions but creates a planar, hydrophobic surface prone to strong


-

stacking (aggregation) and high crystal lattice energy.

This guide moves beyond generic advice. We will treat your solubility problem as a thermodynamic equilibrium challenge, addressing it through Salt Formation , Cosolvent Engineering , and Host-Guest Complexation .

Module 1: Diagnostics & Chemical Behavior

Q: Why does my compound dissolve in DMSO but precipitate immediately in PBS?

A: This is a "solubility cliff" caused by the logP/pKa mismatch. Benzothiazole amines are typically weak bases .[1] The 2-amino group pushes electron density into the ring, raising the basicity of the ring nitrogen (N3).

  • The Trap: The pKa of the conjugate acid of 2-aminobenzothiazole is approximately 4.5 [1].

  • The Consequence: At physiological pH (7.4), the compound is >99.9% in its neutral, uncharged form. Without a charge to solvate water molecules, the high lattice energy (driven by stacking) dominates, forcing the compound out of solution.

Q: How do I determine if my issue is kinetic or thermodynamic?

A: Perform a Tyndall Effect Test .

  • Prepare your maximum concentration in PBS.[1]

  • Shake for 1 hour.

  • Shine a laser pointer (red or green) through the vial.[1]

  • Result: If you see a solid beam path (scattering), you have micro-precipitates (Kinetic solubility failure).[1] If the path is invisible, it is truly dissolved.

Module 2: Chemical Modification (Salt Formation)

Q: Can I improve solubility without changing the core scaffold?

A: Yes, by converting the free base into a salt. Because the pKa is low (~4.5), weak acids (like citric acid) often fail to hold the proton. You need a strong acid to ensure complete protonation and a stable solid salt.[1]

Protocol: Synthesis of BTA-Hydrochloride/Mesylate Salts

Use this protocol if you are at the synthesis stage.

Materials:

  • BTA Free Base[1]

  • Anhydrous Ethanol or Dioxane[1]

  • 4M HCl in Dioxane or Methanesulfonic acid

Workflow:

  • Dissolution: Dissolve 1 mmol of BTA free base in a minimum volume of warm anhydrous ethanol.

  • Acidification: Dropwise add 1.1 equivalents of HCl (dioxane solution) or Methanesulfonic acid.

    • Expert Insight: Do not use aqueous acid; water will keep the salt dissolved or create a sticky gum.

  • Precipitation: Cool the solution to 0°C. If no solid forms, add diethyl ether until the solution turns turbid.

  • Isolation: Filter the precipitate under nitrogen.

  • Validation: The resulting salt should have a melting point >200°C and dissolve instantly in water.

Module 3: Formulation Strategies (Cosolvents & Surfactants)

Q: I cannot chemically modify the drug. What is the best vehicle for animal dosing?

A: Avoid pure DMSO (toxic).[1] Use the "Riluzole Optimization" approach. Riluzole is a structural analog for many BTAs. Studies have shown that a ternary cosolvent system is superior to binary systems [2].[1]

Recommended Cosolvent Formulation (Oral/IV)
ComponentConcentration (v/v)Function
PEG 400 15%Primary solubilizer (disrupts water structure)
Propylene Glycol 20%Co-solvent / Viscosity modifier
Glycerin 10%Stabilizer
Water/Buffer 55%Bulk vehicle

Preparation Step-by-Step:

  • Dissolve BTA in the PEG 400/Propylene Glycol mix first (the "organic phase").

  • Add Glycerin and vortex.

  • Slowly add the water component while vortexing to prevent "shock precipitation."

Module 4: Advanced Solubilization (Cyclodextrins)

Q: My compound is toxic in cosolvents. How do I shield the cells?

A: Use Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
or HP-

-CD
.[1] Cyclodextrins (CDs) form an inclusion complex.[1][2][3][4] The hydrophobic benzothiazole rings slide into the CD cavity, while the hydrophilic exterior interacts with water. This hides the lipophilic portion of your drug from the solvent [3].
Decision Logic: Choosing the Right Strategy

SolubilizationStrategy Start Start: BTA Insolubility Modifiable Can you chemically modify the solid? Start->Modifiable Salt Protocol: Form HCl or Mesylate Salt Modifiable->Salt Yes InVivo Is this for In Vivo or In Vitro? Modifiable->InVivo No InVitro In Vitro (Cell Assay) InVivo->InVitro Cell Culture InVivoNode In Vivo (Animal) InVivo->InVivoNode Animal Model DMSO_Limit DMSO Tolerance Check (<0.5% v/v) InVitro->DMSO_Limit Cyclodextrin Use HP-β-CD (1:1 Molar Ratio) InVivoNode->Cyclodextrin Sensitive Route Cosolvent Use PEG400/PG/Glycerin System InVivoNode->Cosolvent Standard DMSO_Limit->Cyclodextrin Toxic/Precipitates

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol: Cyclodextrin Complexation (Kneading Method)

Best for generating a soluble solid powder.[1]

  • Ratio: Mix BTA and HP-

    
    -CD in a 1:1 molar ratio.
    
  • Wetting: Add a minimal amount of 50% Ethanol/Water to form a thick paste.[1]

  • Energy Input: Grind (knead) the paste in a mortar and pestle for 30–45 minutes. The friction energy drives the benzothiazole into the CD cavity.

  • Drying: Dry in a vacuum oven at 40°C overnight.

  • Reconstitution: The resulting powder should dissolve in water significantly faster than the parent compound.

Module 5: Troubleshooting & FAQs

Q: I see a precipitate only after 24 hours in the fridge. Why? A: This is Temperature-Dependent Solubility .[1] The lattice energy favors crystallization at lower temperatures.

  • Fix: Store stocks at Room Temperature (RT) if stability permits. If you must refrigerate, warm to 37°C and vortex for 5 minutes before use.

Q: My IC50 values vary wildly between experiments. Is solubility the cause? A: Likely, yes. If you are working near the solubility limit, slight variations in pipetting speed or temperature can cause "silent precipitation" where the drug is solid but invisible to the eye.

  • Fix: Switch to the SBE-

    
    -CD  formulation. It guarantees the drug remains monomeric in solution, stabilizing the free fraction available to the receptor.
    

Q: Can I use DMSO for cell assays? A: Only with extreme caution.

  • Limit: Keep final DMSO < 0.5% (v/v). Above this, DMSO permeabilizes cell membranes and can cause artifacts [4].[1]

  • Technique: Never add 100% DMSO stock directly to the cell well. Perform an intermediate dilution in culture media (e.g., 1000x stock

    
     10x in media 
    
    
    
    1x in well) to prevent local high-concentration precipitation shock.[1]

References

  • Catalán, J., et al. (1987).[1] "Basicity of azoles: The case of benzothiazole." Journal of the Chemical Society, Perkin Transactions 2. (Establishes the pKa and protonation sites of the benzothiazole ring).

  • Sarkar, M., et al. (2018).[1][5] "Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation." European Journal of Pharmaceutical Sciences. (Provides the optimized PEG/PG/Glycerin cosolvent system).

  • Piazzini, V., et al. (2024).[1] "Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins." ResearchGate/Journal of Drug Delivery. (Demonstrates SBE-β-CD efficacy for benzothiazole amines).

  • BenchChem Technical Support. (2025). "Considerations regarding use of solvents in in vitro cell based assays." (Defines DMSO tolerance limits).[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine

Executive Summary This technical guide provides a rigorous framework for the structural validation of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine , a critical pharmacophore often utilized in the synthesis of dopamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine , a critical pharmacophore often utilized in the synthesis of dopamine agonists and neuroprotective agents.

Unlike standard spectral libraries, this guide focuses on comparative analysis , distinguishing the target molecule from its salt forms, metabolic precursors, and synthetic impurities.[1] We prioritize the causal relationship between solvent environments and spectral resolution to ensure reproducibility in drug development workflows.

Structural Context & Assignment Strategy

The molecule comprises a rigid, electron-deficient benzo[d]thiazole core fused to a flexible N-methylbutylamine chain.[1] Successful analysis requires resolving the aromatic splitting patterns while simultaneously characterizing the aliphatic chain's specific connectivity.

Molecular Fragment Analysis
  • Fragment A (Aromatic Core): Four non-equivalent protons (ABCD system) exhibiting characteristic splitting (7.3 – 8.0 ppm).

  • Fragment B (Linker): A butyl chain where the

    
    -methylene (C1) is deshielded by the heterocycle, and the 
    
    
    
    -methylene (C4) is deshielded by the amine.[1]
  • Fragment C (Terminus): The N-methyl group, a diagnostic singlet sensitive to protonation state.

Representative Chemical Shift Data (Free Base in CDCl )
PositionProton TypeShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
Ar-H H-4 (Benzothiazole)7.95 - 8.00Doublet (d)~8.0Deshielded by N-lone pair proximity
Ar-H H-7 (Benzothiazole)7.82 - 7.88Doublet (d)~8.0Deshielded by Sulfur
Ar-H H-5, H-67.30 - 7.50Multiplet (m)-Overlapping aromatic signals

-CH

C1-H (Next to Ring)3.10 - 3.18Triplet (t)7.5Diagnostic for 2-alkyl substitution

-CH

C4-H (Next to N)2.58 - 2.65Triplet (t)7.0Indicates secondary amine connectivity
N-CH

N-Methyl2.42 - 2.46Singlet (s)-Key Purity Marker

-CH

C2-H, C3-H1.60 - 1.95Multiplet (m)-Central chain protons
NH Amine Proton1.20 - 1.80Broad (br)-Highly variable (solvent/conc. dependent)

Note: Values are representative of 2-alkylbenzothiazole derivatives. Exact shifts may vary


0.05 ppm based on concentration and temperature.

Comparative Analysis: Critical Decision Points

Comparison 1: Solvent Selection (CDCl vs. DMSO-d )

The choice of solvent fundamentally alters the visibility of the amine proton and the resolution of the aromatic region.

FeatureChloroform-d (CDCl

)
DMSO-d

Scientist's Verdict
NH Proton Often invisible or extremely broad due to rapid exchange.Sharp broad singlet or doublet (if dry). Shifts to >4.0 ppm in salts.Use DMSO-d

if confirming the amine proton is critical.
Aliphatic Resolution Excellent. Distinct triplets for

and

protons.
Good, but water peak (~3.33 ppm) often obscures the

-CH

signal (~3.1 ppm).
Use CDCl

for clear integration of the alkyl chain.
Solubility High for free base.[1] Poor for HCl salts.Universal solubility (Free base & Salts).Default to CDCl

for free base; DMSO-d

for salts.
Comparison 2: Free Base vs. Hydrochloride Salt

In drug formulation, distinguishing the salt from the free base is mandatory. The protonation of the secondary amine induces significant deshielding.

  • N-Methyl Shift:

    • Free Base:

      
       2.45 ppm (Singlet).
      
    • HCl Salt:

      
       2.60 – 2.75 ppm (Singlet/Broad).
      
  • 
    -Methylene (Next to N): 
    
    • Free Base:

      
       2.60 ppm.
      
    • HCl Salt:

      
       2.90 – 3.05 ppm (Downfield shift due to positive charge).
      
  • Ammonium Protons (NH

    
    ): 
    
    • Free Base: Not present.

    • HCl Salt: Broad singlets at

      
       9.0 – 9.5 ppm (in DMSO-d
      
      
      
      ).

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating internal checks for purity and solvent quality.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Validation Check: Ensure the solution is clear. Turbidity suggests inorganic salts or moisture; if turbid, filter through a cotton plug or switch to DMSO-d

      
      .
      
  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent solvent evaporation.

Step 2: Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay artifacts.

  • Number of Scans (NS): 16 (Free Base) or 64 (if sample is dilute).[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[2]

  • Spectral Width: -2 to 14 ppm.[2]

Step 3: Processing & Integration Logic
  • Phasing: Apply automatic phasing, then manual correction to flatten the baseline around the aromatic region.

  • Referencing: Set TMS to 0.00 ppm (or residual CHCl

    
     to 7.26 ppm).
    
  • Integration Strategy (Self-Validation):

    • Calibrate the N-Methyl singlet to 3.00 H .

    • Check: The aromatic region must integrate to 4.00 H .

    • Check: The

      
      -CH
      
      
      
      (next to benzothiazole) must integrate to 2.00 H .
    • Deviation Alert: If the N-Me integrates < 2.8 H relative to aromatics, suspect demethylation impurities or solvent overlap.

Visualization: Analysis Workflow

The following diagram outlines the logical flow for characterizing this compound, including decision branches for salt forms and impurities.

NMR_Workflow Start Start: Purified Sample Solvent_Choice Solvent Selection Start->Solvent_Choice CDCl3 CDCl3 (Standard) Solvent_Choice->CDCl3 Non-polar/Oil DMSO DMSO-d6 (Polar/Salt) Solvent_Choice->DMSO Solid/Salt Acquisition Acquire 1H Spectrum CDCl3->Acquisition DMSO->Acquisition Check_NMe Analyze N-Me Signal (~2.45 ppm) Acquisition->Check_NMe Decision_Salt Shift > 2.6 ppm? Check_NMe->Decision_Salt FreeBase Result: Free Base Confirm Ar-H (7.3-8.0) Decision_Salt->FreeBase No (Standard) SaltForm Result: Salt Form Look for NH2+ (>9 ppm) Decision_Salt->SaltForm Yes (Deshielded) Impurity_Check Impurity Check: Extra Singlets? FreeBase->Impurity_Check SaltForm->Impurity_Check Pure VALIDATED STRUCTURE Impurity_Check->Pure No Impure Recrystallize (Check Primary Amine) Impurity_Check->Impure Yes

Figure 1: Decision logic for NMR validation of 4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine, highlighting solvent selection and salt form differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on general chemical shift rules and coupling constants).

  • Katritzky, A. R., et al. (2006).[1] "Synthesis and NMR characterization of 2-substituted benzothiazoles." Arkivoc, 2006(ii), 120-130. (Provides baseline shifts for the benzothiazole aromatic system).[1]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks like Water/DMSO).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for alkyl amine shifts).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Benzothiazole-2-yl Butylamines

Executive Summary Benzothiazole-2-yl butylamines represent a critical pharmacophore in medicinal chemistry, often utilized in the development of antitumor, antimicrobial, and neuroprotective agents. Their structural char...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole-2-yl butylamines represent a critical pharmacophore in medicinal chemistry, often utilized in the development of antitumor, antimicrobial, and neuroprotective agents. Their structural characterization relies heavily on mass spectrometry (MS).[1] This guide provides a comparative analysis of the fragmentation behaviors of N-butylbenzo[d]thiazol-2-amine under Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a definitive reference for structural validation.

The Analytical Challenge

The structural elucidation of benzothiazole derivatives presents unique challenges due to the stability of the heteroaromatic core and the flexibility of the alkyl side chain.

  • The Core: The benzothiazole ring is highly stable, often acting as a charge sink.

  • The Chain: The butylamine side chain introduces specific rearrangement possibilities (McLafferty-like hydrogen transfer) and cleavage points (α-cleavage) that distinguish it from shorter homologs (e.g., ethyl/methyl derivatives).

Comparative Analysis: EI vs. ESI Performance

For the researcher, choosing the right ionization method is dictated by the analytical goal: Structural Fingerprinting (EI) versus Bioanalytical Quantification (ESI) .

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Level Hard (70 eV): High internal energy transfer.Soft: Low energy; requires Collision Induced Dissociation (CID).
Molecular Ion

(m/z 206):
Often weak; radical cation.

(m/z 207):
Dominant; even-electron cation.
Primary Mechanism Radical-induced cleavage (α-cleavage).Charge-remote or charge-directed fragmentation (Mobile Proton Model).
Key Application Library matching (NIST), isomer differentiation.PK/PD studies, trace detection in biological matrices.
Limit of Detection Nanogram range (GC-MS).Picogram/Femtogram range (LC-MS).

Expert Insight: While ESI is preferred for biological samples, EI provides the "structural proof" required for initial compound registration due to its reproducible fragmentation patterns.

Mechanistic Fragmentation Pathways

Understanding the causality of bond breaking is essential for interpreting the spectra.

Pathway A: Alpha-Cleavage (Dominant in EI)

In the radical cation (


), the ionization often occurs at the exocyclic nitrogen. The radical induces cleavage of the C-C bond adjacent to the nitrogen (the 

-bond).
  • Mechanism: Homolytic cleavage of the C(

    
    )-C(
    
    
    
    ) bond.
  • Loss: Propyl radical (

    
    , 43 Da).
    
  • Result: A resonance-stabilized iminium ion at m/z 163 .

Pathway B: Hydrogen Rearrangement (The "Amine-McLafferty")

Specific to the butyl chain (which possesses a


-hydrogen), this pathway involves a six-membered transition state.
  • Mechanism: The nitrogen radical/charge abstracts a

    
    -hydrogen from the butyl chain, leading to the elimination of a neutral alkene (1-butene).
    
  • Loss: Butene (

    
    , 56 Da).
    
  • Result: The radical cation of 2-aminobenzothiazole at m/z 150 .

  • Note: This pathway distinguishes butyl derivatives from ethyl/methyl analogs which lack the necessary chain length for this rearrangement.

Pathway C: Ring Fragmentation (High Energy)

Under high collision energies (CID in ESI) or secondary EI fragmentation, the benzothiazole core degrades.

  • Loss: HCN (27 Da) from the thiazole ring.

  • Result: Fragment ions at m/z 123/124 .

Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion [M+H]+ (ESI) or M+. (EI) m/z 206/207 Alpha_Cleavage Alpha-Cleavage Product (Loss of Propyl Radical) m/z 163 M_Ion->Alpha_Cleavage EI: Radical Induced (-43 Da) Rearrangement Rearrangement Product (Loss of Butene) m/z 150/151 M_Ion->Rearrangement H-Transfer (McLafferty) (-56 Da) Ring_Frag Ring Fragmentation (Loss of HCN/CS) m/z 123 / 96 Alpha_Cleavage->Ring_Frag Secondary Decay Rearrangement->Ring_Frag High Energy CID (-27 Da)

Figure 1: Decision tree for fragmentation pathways. Blue indicates the parent, Red/Green indicate primary pathways, and Yellow indicates deep structural degradation.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results for validation or quality control, follow this self-validating protocol.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q / LC-MS Grade)

  • Formic Acid (99%+, for protonation)

Instrument Parameters (Representative for Q-TOF or Triple Quad):

  • Sample Prep: Dissolve 1 mg of benzothiazole-2-yl butylamine in 1 mL Methanol. Dilute 1:100 with Mobile Phase A.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Source (ESI):

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 300°C

    • Nebulizer: 35 psi

  • MS2 Acquisition:

    • Precursor Isolation: m/z 207.1 ± 1.0

    • Collision Energy (CE): Ramp 10 -> 40 eV.

Validation Criteria:

  • The ratio of the m/z 151 (Rearrangement) to m/z 207 (Parent) should increase linearly with Collision Energy.

  • Presence of m/z 124 confirms the benzothiazole core integrity.

Reference Data Table
Fragment Ion (m/z)Proposed StructureOrigin MechanismRelative Abundance (EI)Relative Abundance (ESI-CID)
206 / 207

/

Molecular Ion20-40%100% (Base Peak at low CE)
163


-Cleavage (Loss of

)
100% (Base Peak) < 10%
150 / 151

H-Rearrangement (Loss of

)
60-80%80-100% (Base Peak at high CE)
123 / 124

Loss of HCN from m/z 15030%40%
96

Loss of CS from m/z 12415%10%
References
  • NIST Chemistry WebBook. "Mass Spectrum of 2-Aminobenzothiazole Derivatives." National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. "Amine Fragmentation and Alpha-Cleavage Mechanisms." Available at: [Link]

  • Science Ready. "Mass Spectrometry Fragmentation Patterns: Amines and Heterocycles." Available at: [Link]

  • MDPI. "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium Groups (Mobile Proton Model)." Molecules. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Benzothiazole Amine Research Samples

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of benzothiazole amine samples. Moving beyond a simple recitation of methods, we will explore the causality behind ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of benzothiazole amine samples. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative standards, ensuring you can be confident in the quality of your materials.

The First Principle: Know Thy Impurities

Effective purity validation begins with understanding what you are looking for. The potential impurities in a benzothiazole amine sample are almost always a direct consequence of its synthesis. Common synthetic routes, such as the reaction of a substituted aniline with a thiocyanate salt or the condensation of 2-aminothiophenol with various reagents, can introduce several classes of impurities.[2][3][4][5]

Common Potential Impurities Include:

  • Unreacted Starting Materials: Residual anilines or 2-aminothiophenols.

  • Reagents and Catalysts: Leftover coupling agents, bases, or metal catalysts.

  • Reaction By-products: Including regioisomers (e.g., 5- vs. 7-substituted benzothiazoles when using a meta-substituted aniline), or products from side-reactions.[4]

  • Residual Solvents: Organic solvents used during reaction or purification.

  • Degradation Products: Compounds formed during storage or handling.

A multi-technique, orthogonal approach is therefore essential to detect this diverse range of potential contaminants.

A Multi-Pronged Strategy for Purity Validation

No single analytical method can definitively establish the purity of a complex organic molecule. A robust validation strategy relies on a combination of techniques that measure different physicochemical properties of the compound. This creates a self-validating system where the results from one method corroborate the findings of another.

Purity_Validation_Workflow cluster_synthesis Sample Synthesis & Purification cluster_analysis Orthogonal Purity Analysis cluster_decision Final Assessment Synthesis Synthesized Benzothiazole Amine Sample HPLC 1. HPLC-UV/MS (Primary Purity Assay) Synthesis->HPLC Initial screening NMR 2. ¹H NMR (Structural ID & Purity) HPLC->NMR Confirm structure MS 3. LC-MS or GC-MS (Impurity ID) NMR->MS Identify unknown peaks EA 4. Elemental Analysis (Compositional Verification) MS->EA Verify formula Purity_Check Purity > 95%? All data consistent? EA->Purity_Check Pass Sample Validated (Fit for Purpose) Purity_Check->Pass Yes Fail Requires Re-purification or Re-synthesis Purity_Check->Fail No HPLC_Workflow Prep Sample Preparation (e.g., 1 mg/mL in Mobile Phase) Inject Injection (e.g., 5 µL) Prep->Inject Column Separation (Reversed-Phase C18 Column) Inject->Column Detect UV Detection (e.g., 272 nm) Column->Detect Analyze Data Analysis (Peak Integration & Area % Calculation) Detect->Analyze

Sources

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